Methyl Aminolevulinate Hydrochloride
Description
Properties
IUPAC Name |
methyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSYPVQHFNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045630 | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79416-27-6 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl aminolevulinate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Methyl 5-Nitrolevulinate
The hydrogenation route begins with the synthesis of methyl 5-nitrolevulinate, a nitro-containing precursor. As described in Russian Patent RU2146667C1, this intermediate is synthesized via acylation of nitromethane with phenylalkyl esters of succinic acid. For instance, phenylmethyl succinate reacts with nitromethane under basic conditions to form 5-nitrolevulinic acid, which is subsequently esterified with methanol to yield the methyl ester. This step ensures the nitro group is positioned at the γ-carbon relative to the ketone and ester functionalities.
Hydrogenation Conditions and Optimization
The nitro-to-amine conversion is achieved through catalytic hydrogenation using 5% palladium on carbon (Pd/C) in a lower alcohol medium (e.g., methanol or ethanol) under acidic conditions. Key parameters include:
-
Temperature : 5–30°C to minimize side reactions such as over-reduction or ketone hydrogenation.
-
Pressure : 10–20 atm hydrogen gas to drive the exothermic reduction efficiently.
-
Acid Additive : Hydrochloric acid (HCl) is introduced stoichiometrically to protonate the nascent amine, forming the hydrochloride salt in situ.
The reaction typically completes within 2–3 hours, yielding methyl 5-amino-4-oxopentanoate hydrochloride directly from the nitro precursor. Notably, the patent reports an 88% yield for a related hydrogenation step, though specific data for the methyl ester variant remain implicit.
Table 1: Hydrogenation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Methanol/Ethanol |
| Temperature | 5–30°C |
| H₂ Pressure | 10–20 atm |
| Reaction Time | 2–3 hours |
| Yield (Reported) | 88% (analogous step) |
Workup and Isolation
Post-hydrogenation, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from acetone or ethyl acetate to achieve >99% purity, as confirmed by HPLC. The hydrochloride salt’s crystalline structure ensures stability during storage.
Deprotection of Phthalimide-Protected Methyl Ester
Synthesis of Methyl 5-Phthalimidolevulinate
This method employs a protection-deprotection strategy to safeguard the amine during synthesis. As illustrated in USP Reference Standard 1025737, methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate serves as the protected intermediate. The phthalimide group is introduced via a Gabriel synthesis, where levulinic acid methyl ester reacts with phthalic anhydride under reflux. The esterification step precedes or follows phthalimide incorporation, depending on substrate reactivity.
Acidic Deprotection with HCl
Deprotection involves refluxing the phthalimide-protected ester in 6N HCl for 6 hours, which cleaves the phthalimide group while preserving the ester functionality. The mechanism entails acid-catalyzed hydrolysis of the imide, releasing the free amine, which immediately protonates to form the hydrochloride salt.
Table 2: Deprotection Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Reagent | 6N HCl |
| Temperature | Reflux (~110°C) |
| Reaction Time | 6 hours |
| Yield | 96.6% (analogous) |
Workup and Isolation
After deprotection, the mixture is decolorized with activated carbon, filtered, and concentrated to dryness. Recrystallization from acetone yields white crystalline methyl 5-amino-4-oxopentanoate hydrochloride with a melting point of 149°C and HPLC purity exceeding 99.9%.
Comparative Analysis of Methods
Reaction Efficiency and Yields
Scalability and Industrial Applicability
-
Hydrogenation : Suitable for large-scale production due to rapid reaction times and catalyst recyclability. However, nitro precursors require multi-step synthesis.
-
Deprotection : Limited by phthalimide’s cost and waste generation, though esterification steps are straightforward.
Purity and Byproduct Formation
Both methods produce high-purity products (>99%). The hydrogenation route may generate trace ketone reduction byproducts (e.g., 5-aminolevulinic alcohol), while deprotection risks incomplete phthalimide removal.
Chemical Reactions Analysis
Types of Reactions
Methyl aminolevulinate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX.
Reduction: It can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light, which are used in photodynamic therapy.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alcohols and amines can be used as reagents in substitution reactions.
Major Products Formed
The major product formed from the oxidation of this compound is protoporphyrin IX, which is a key intermediate in the biosynthesis of heme .
Scientific Research Applications
Methyl aminolevulinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various porphyrins.
Biology: It is used in studies related to heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for the treatment of non-melanoma skin cancers and actinic keratosis.
Industry: It is used in the production of photosensitizers for various applications.
Mechanism of Action
The mechanism of action of methyl aminolevulinate hydrochloride involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon light activation in the presence of oxygen, generates singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. This phototoxic effect is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of MAL-HCl are compared below with three structurally related compounds: 5-Aminolevulinic Acid Hydrochloride (ALA-HCl), Hexyl 5-amino-4-oxopentanoate Hydrochloride (Hexaminolevulinate HCl), and Ethyl 5-amino-4-oxopentanoate Hydrochloride.
Table 1: Physicochemical and Pharmacological Properties
Calculated using ACD/LogP, ALogPs, and miLogP ; Highly hydrophilic; Estimated based on ester chain length.
Key Differences and Research Findings
Lipophilicity and Tissue Penetration: MAL-HCl’s methyl ester increases lipophilicity (LogP ~0.5–1.2) compared to ALA-HCl (LogP ~-1.5), enabling deeper skin penetration . Hexaminolevulinate HCl (LogP 2.92) exhibits superior tissue retention, making it suitable for bladder cancer imaging .
Adverse Effects :
- MAL-HCl and ALA-HCl both induce phototoxicity (erythema, edema), but MAL-HCl requires nitrile gloves during handling to prevent skin irritation .
- Allergic reactions to MAL-HCl are reported in some patients, independent of ALA sensitivity .
Pharmacokinetics: ALA-HCl has a short half-life (~0.7–0.83 hours) and moderate oral bioavailability (50–60%) . Ester derivatives like MAL-HCl and Hexaminolevulinate HCl exhibit prolonged activity due to slower enzymatic hydrolysis .
Clinical Efficacy: In a study comparing ALA-HCl (10% gel) and MAL-HCl (12.5% cream), MAL-HCl showed superior PpIX accumulation in thicker lesions, attributed to enhanced lipophilicity . Hexaminolevulinate HCl (Hexvix®) demonstrates >90% sensitivity in detecting bladder cancer via fluorescence cystoscopy .
Biological Activity
Methyl 5-amino-4-oxopentanoate hydrochloride, a derivative of 5-aminolevulinic acid (ALA), has garnered attention in biomedical research due to its role as a precursor in the synthesis of porphyrins and its applications in photodynamic therapy (PDT). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Methyl 5-amino-4-oxopentanoate Hydrochloride
Methyl 5-amino-4-oxopentanoate hydrochloride is primarily known for its conversion to protoporphyrin IX (PpIX), a potent photosensitizer used in PDT. Its structure allows it to penetrate biological membranes effectively, making it suitable for topical applications in treating skin conditions such as actinic keratosis and basal cell carcinoma.
The biological activity of methyl 5-amino-4-oxopentanoate hydrochloride is predominantly linked to its metabolism into PpIX. Upon application, the compound is absorbed by cells where it is converted into PpIX. The mechanism can be summarized as follows:
- Conversion to Protoporphyrin IX : The compound undergoes enzymatic conversion to PpIX within the cells.
- Light Activation : When exposed to specific wavelengths of light (typically blue or red light), PpIX becomes excited and generates reactive oxygen species (ROS).
- Cellular Damage : The ROS induce oxidative stress, leading to damage in cellular structures, particularly the mitochondria, resulting in apoptosis or necrosis of targeted cells.
Photodynamic Therapy
Methyl 5-amino-4-oxopentanoate hydrochloride is widely used in PDT due to its ability to selectively target malignant cells while sparing surrounding healthy tissue. This selectivity is crucial for minimizing side effects during treatment.
Table 1: Comparison of Biological Activity in Different Studies
Case Studies
- Case Study on Basal Cell Carcinoma : A clinical trial demonstrated that patients treated with methyl 5-amino-4-oxopentanoate hydrochloride experienced a notable reduction in tumor size after PDT, with minimal adverse effects reported.
- Ovarian Cancer Research : Studies indicated that ovarian cancer cell lines exhibited varied responses to MAL-PDT based on their ability to accumulate PpIX. Cell lines with higher levels of glutathione transferase Omega-1 showed increased sensitivity, suggesting potential biomarkers for treatment efficacy.
Safety and Efficacy
The safety profile of methyl 5-amino-4-oxopentanoate hydrochloride has been evaluated in various studies. While generally well-tolerated, some patients may experience localized skin reactions post-treatment. Long-term studies are ongoing to assess the potential for recurrence and the overall efficacy of PDT using this compound.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes and characterization methods for methyl 5-amino-4-oxopentanoate hydrochloride?
- Methodological Answer : The compound is synthesized via esterification of 5-aminolevulinic acid (ALA) with methanol under acidic conditions, followed by hydrochloride salt formation. Key characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C peaks: δ 3.65 ppm for methyl ester, δ 8.2 ppm for amine protons) and high-performance liquid chromatography (HPLC) for purity assessment (>98%) . Mass spectrometry (MS) and elemental analysis validate molecular weight (181.62 g/mol) and stoichiometry .
Q. How should methyl 5-amino-4-oxopentanoate hydrochloride be stored to maintain stability in experimental settings?
- Methodological Answer : Stability is optimal at +4°C in airtight, light-protected containers. Degradation risks include hydrolysis of the ester group under high humidity and thermal decomposition above 25°C. Pre-experiment stability testing via thin-layer chromatography (TLC) or HPLC is recommended to confirm integrity .
Q. What analytical techniques are suitable for quantifying methyl 5-amino-4-oxopentanoate hydrochloride in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard for quantification. For complex matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards improves sensitivity and specificity. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction .
Advanced Research Questions
Q. How do pharmacokinetic parameters of methyl 5-amino-4-oxopentanoate hydrochloride influence experimental design in photodynamic therapy (PDT) studies?
- Methodological Answer : The compound’s short half-life (~0.7–0.8 hours) and moderate oral bioavailability (50–60%) necessitate timed administration relative to light exposure in PDT. Intravenous or topical application (e.g., 160 mg/g cream) optimizes protoporphyrin IX (PpIX) accumulation. Pharmacokinetic modeling using non-compartmental analysis (NCA) or compartmental software (e.g., Phoenix WinNonlin) can guide dosing schedules .
Q. What experimental designs address contradictions in efficacy data between methyl 5-amino-4-oxopentanoate hydrochloride and ALA-HCl formulations?
- Methodological Answer : Comparative studies should control for variables such as esterase activity (which hydrolyzes the methyl ester to ALA), formulation excipients (e.g., lipid nanoemulsions enhancing penetration), and light source parameters (e.g., 570–670 nm wavelength, 37–75 J/cm² dose). Randomized trials with histopathological validation of PpIX fluorescence intensity are critical .
Q. How can researchers mitigate variability in phototoxic responses during in vivo PDT studies?
- Methodological Answer : Standardize light delivery using calibrated LED systems (e.g., 630 nm ± 10 nm) and monitor PpIX accumulation via fluorescence spectroscopy. Pre-treat skin with gentle abrasion to remove keratin debris, ensuring uniform drug penetration. Statistical adjustments (e.g., mixed-effects models) account for inter-subject variability in enzyme activity and tissue oxygenation .
Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and mechanism of action?
- Methodological Answer : Use immortalized keratinocyte lines (e.g., HaCaT) or primary fibroblasts exposed to serial dilutions (1–100 µM). Measure cytotoxicity via MTT assay and PpIX synthesis via fluorescence microscopy. For mechanistic studies, siRNA knockdown of ferrochelatase (FECH) can isolate PpIX accumulation effects .
Q. How do drug interactions impact methyl 5-amino-4-oxopentanoate hydrochloride’s photodynamic efficacy?
- Methodological Answer : Concomitant use with photosensitizers (e.g., tetracyclines, St. John’s wort) amplifies phototoxicity. In vitro models (e.g., 3D skin equivalents) pre-treated with interacting drugs can quantify synergistic effects via reactive oxygen species (ROS) assays. Pharmacodynamic studies should include negative controls and dose-escalation protocols .
Q. What statistical methods resolve discrepancies in preclinical data on optimal light exposure times?
- Methodological Answer : Multivariate regression analysis identifies covariates (e.g., lesion thickness, PpIX levels) affecting outcomes. Bayesian adaptive trial designs allow real-time adjustment of illumination duration (1–4 hours) based on interim fluorescence measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
